[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide
Description
[(Dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide is a boron-containing compound characterized by a trifluoroboranuide core functionalized with a dimethyliminiumyl group (a protonated dimethylamine moiety) and an ethylsulfanyl (ethylthio) substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings.
Properties
CAS No. |
1622923-36-7 |
|---|---|
Molecular Formula |
C5H11BF3NS |
Molecular Weight |
185.02 g/mol |
IUPAC Name |
[dimethylazaniumylidene(ethylsulfanyl)methyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H11BF3NS/c1-4-11-5(10(2)3)6(7,8)9/h4H2,1-3H3 |
InChI Key |
FOEJEMWJAWZDLW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=[N+](C)C)SCC)(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide involves several steps. One common method includes the reaction of dimethyliminiumyl chloride with ethylsulfanyl methylborane in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide exerts its effects involves its interaction with molecular targets through its boron and sulfur atoms. These interactions can lead to the formation of stable complexes with transition metals, facilitating various catalytic processes. The compound’s unique structure allows it to participate in multiple pathways, including oxidative addition and transmetalation, which are crucial for its reactivity in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
a) Potassium [2-(ethylsulfanyl)phenyl]trifluoroborate (TB-2635)
- Structure : Features an ethylsulfanyl group attached to a phenyl ring, linked to the trifluoroborate core.
- Key Differences : The phenyl group introduces significant steric bulk compared to the methyl group in the target compound. This may reduce reactivity in coupling reactions due to hindered access to the boron center. Additionally, TB-2635 is neutral, lacking the cationic dimethyliminiumyl group, which could limit its solubility in aqueous systems .
- Purity : 98% (vs. unspecified for the target compound) .
b) Potassium [(4-bromophenyl)methyl]trifluoroboranuide (MC13C493)
- Structure : A bromophenylmethyl group replaces the dimethyliminiumyl and ethylsulfanyl substituents.
- Key Differences : The electron-withdrawing bromine atom enhances stability but may reduce nucleophilicity. The absence of sulfur-containing groups limits its utility in reactions requiring sulfur-directed metalation .
- Applications : Used as a high-purity pharmaceutical intermediate (NLT 97% purity) .
c) Potassium ethyltrifluoroborate (SS-8037)
- Structure : Simplest analog, with a single ethyl group bonded directly to boron.
- Key Differences : Lacks functional groups (e.g., sulfur, dimethyliminiumyl), resulting in lower steric hindrance and higher reactivity in cross-couplings. However, its simplicity limits modularity for tailored applications .
Physicochemical Properties
*Inferred from structural features.
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